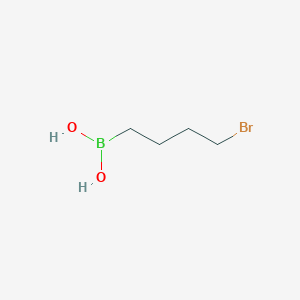

(4-Bromobutyl)boronic acid

描述

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. numberanalytics.comfiveable.me Their rise to prominence is largely due to their versatility, stability, and the wide array of chemical transformations they can undergo. numberanalytics.comdergipark.org.trthieme.de A cornerstone of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which was recognized with the 2010 Nobel Prize in Chemistry. numberanalytics.comdergipark.org.tr Beyond this, organoboron compounds are utilized in a variety of other key reactions, including hydroboration, Chan-Lam coupling, and Petasis borono-Mannich reactions. numberanalytics.comwikipedia.org

The advantages of using organoboron compounds over other organometallic reagents include their relatively low toxicity and greater stability, making them safer and easier to handle in a laboratory setting. fiveable.me They exhibit high reactivity in cross-coupling reactions while often showing fewer side reactions. fiveable.me This reliability contributes to higher yields and more efficient synthetic pathways. fiveable.me Their applications extend to the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.com

Evolving Role of Boronic Acids in Chemical Research and Medicine

Boronic acids, a subclass of organoboron compounds with the general structure R-B(OH)₂, have seen their role expand significantly beyond traditional organic synthesis into the realms of medicinal chemistry and chemical biology. labinsights.nlnih.gov This is partly due to the realization that the boronic acid group, once thought to potentially confer toxicity, can be incorporated into bioactive molecules to modify their selectivity, and physicochemical and pharmacokinetic properties, often enhancing their therapeutic effects. nih.gov

In medicinal chemistry, boronic acids are key components in the development of various therapeutic agents. A notable example is bortezomib, a proteasome inhibitor containing a boronic acid moiety used in cancer therapy. wikipedia.orgnih.gov Vaborbactam, a cyclic boronic acid, acts as a β-lactamase inhibitor and is used in combination with antibiotics. nih.gov The ability of boronic acids to form reversible covalent complexes with diols, such as those found in sugars, has led to their use in developing sensors for glucose and other saccharides. wikipedia.orglabinsights.nlontosight.ai This unique binding capability is also exploited in chemical biology for detecting specific protein motifs and developing new MRI contrast agents. labinsights.nl

Structural Features and Chemical Versatility of (4-Bromobutyl)boronic Acid

This compound is a bifunctional molecule that possesses both a boronic acid group and a terminal bromine atom. vulcanchem.com This dual functionality is central to its chemical versatility, allowing for sequential and orthogonal reactions in multi-step syntheses. vulcanchem.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 61632-72-2 |

| Molecular Formula | C₄H₁₀BBrO₂ |

| Molecular Weight | 180.84 g/mol |

| Physical Form | Solid |

| Table 1: Chemical and Physical Properties of this compound. sigmaaldrich.combldpharm.comechemi.com |

The molecular architecture of this compound offers two distinct reactive sites. The boronic acid group (-B(OH)₂) is a versatile functional group that can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. vulcanchem.com It can also undergo oxidation to yield alcohols and participate in Chan-Lam coupling to form carbon-heteroatom bonds. vulcanchem.com

The terminal bromine atom on the four-carbon butyl chain serves as a leaving group in nucleophilic substitution reactions. vulcanchem.com This allows for the introduction of a wide range of other functional groups at this position. The presence of both of these reactive moieties on the same molecule allows chemists to perform sequential functionalization, making it a valuable building block in the synthesis of more complex molecules. vulcanchem.com

Boronic acids act as Lewis acids, and their acidity, quantified by the pKa value, is a crucial factor influencing their reactivity. nih.govwiley-vch.de The pKa of boronic acids can be modulated by the electronic effects of substituents on the organic group. nih.govacs.org Electron-withdrawing groups generally increase the Lewis acidity of the boronic acid, resulting in a lower pKa value. nih.govacs.org

属性

IUPAC Name |

4-bromobutylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJXKSGBEKVCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558816 | |

| Record name | (4-Bromobutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61632-72-2 | |

| Record name | (4-Bromobutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromobutyl Boronic Acid

Established Synthetic Routes to (4-Bromobutyl)boronic Acid

The synthesis of this compound is most commonly achieved through the hydroboration of a suitable alkene precursor. This approach leverages the reactivity of the carbon-carbon double bond to install the boronic acid moiety.

Hydroboration of 4-Bromo-1-butene (B139220) with Catecholborane

The general reaction is as follows:

4-Bromo-1-butene + Catecholborane → 2-(4-Bromobutyl)-1,3,2-benzodioxaborole

This intermediate catechol boronate ester is then hydrolyzed to yield this compound. vulcanchem.com

The efficiency and yield of the hydroboration of 4-bromo-1-butene with catecholborane are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and reaction time. For instance, a common procedure involves heating the reaction mixture to approximately 95°C for several hours under an inert nitrogen atmosphere to drive the reaction to completion. vulcanchem.com Catecholborane is known to require elevated temperatures (around 80-100°C) for the uncatalyzed hydroboration of alkenes. umich.edu

Optimization can also involve the use of catalysts. While the thermal reaction is viable, transition metal catalysts, such as those based on rhodium, can significantly accelerate the rate of hydroboration and allow the reaction to proceed under milder conditions. rit.edu However, catalysis can sometimes lead to side reactions like alkene isomerization, which must be carefully managed. rit.edu The choice of solvent is also critical; solvents like dichloromethane (B109758) have been found to be more effective than coordinating solvents such as THF in certain rhodium-catalyzed systems, as THF can bind to the catalyst and inhibit its activity. rit.edu

Table 1: Optimization Parameters for Hydroboration

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Temperature | 80-100°C (uncatalyzed) | Provides sufficient energy to overcome the activation barrier for thermal hydroboration. vulcanchem.comumich.edu |

| Room Temp to 60°C (catalyzed) | Catalysts lower the activation energy, allowing for milder and more controlled reactions. | |

| Solvent | Aprotic, non-coordinating (e.g., CH₂Cl₂) | Minimizes interference with catalysts and reagents. rit.edu |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of the borane (B79455) reagent and potential side reactions. vulcanchem.com |

| Reaction Time | 4-24 hours | Dependent on temperature and catalyst use; monitored for reaction completion. vulcanchem.com |

Following the hydroboration step, the resulting boronate ester, 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, must be hydrolyzed to liberate the free boronic acid. vulcanchem.com While many boronate esters are susceptible to hydrolysis in the presence of water, catecholboronate esters can exhibit significant stability, sometimes requiring specific or forcing conditions for cleavage. cas.cz

The hydrolysis is typically an equilibrium process. researchgate.net A common strategy involves acidic aqueous workup. However, the efficiency of this step can be complicated by the stability of the boronate ester and the potential for the boronic acid to be difficult to isolate from the aqueous medium. acs.org

Advanced isolation strategies may involve a two-step deprotection protocol. For example, transesterification of the intermediate with a diol like diethanolamine (B148213) can form a more readily handled crystalline derivative. This new ester can then be isolated by filtration and subsequently subjected to a biphasic acidic hydrolysis (e.g., with 0.1 M HCl) to yield the pure alkylboronic acid. acs.org Purification of the final product, this compound, may also be achieved through methods such as crystallization or chromatography. vulcanchem.com

Optimization of Reaction Conditions and Parameters

General Synthetic Principles for Alkylboronic Acids

The synthesis of this compound is an application of broader, more general strategies used to create the carbon-boron bond found in all alkylboronic acids. These foundational methods are crucial for the synthesis of a wide array of organoboron compounds.

Electrophilic Trapping of Organometallic Intermediates

A primary and classical method for synthesizing boronic acids is the reaction of an organometallic reagent with an electrophilic boron source, typically a trialkyl borate (B1201080). rsc.orgwiley-vch.de This method involves a two-step sequence: formation of a nucleophilic organometallic species followed by its reaction with the borate ester.

Formation of the Organometallic Reagent : An organohalide (R-X) is reacted with a metal, such as lithium or magnesium, to form a highly nucleophilic organolithium (R-Li) or Grignard (R-MgX) reagent. rsc.org

Electrophilic Trapping : The organometallic reagent is then added to a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃), at low temperatures. rsc.orgrsc.org The low temperature is crucial to prevent over-addition, where the initially formed boronic ester reacts with additional organometallic reagent to form undesired borinic acid byproducts. rsc.org

Hydrolysis : The reaction mixture is then subjected to acidic hydrolysis to cleave the borate ester and yield the final boronic acid (R-B(OH)₂). rsc.org

This approach is powerful but is limited by the functional group tolerance of the highly basic organometallic intermediates. pku.edu.cn

Transition Metal-Catalyzed Borylation Methods

More modern approaches to synthesizing alkylboronic acids involve transition metal catalysis, which often offers greater functional group compatibility and milder reaction conditions. pku.edu.cnsci-hub.se These methods typically couple an alkyl halide or pseudohalide with a diboron (B99234) reagent.

A variety of transition metals have been employed to catalyze these borylations, including copper, nickel, palladium, iron, manganese, and cobalt. pku.edu.cnsci-hub.se A general catalytic cycle for a copper-catalyzed reaction, for example, might involve the reaction of an alkyl halide with a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction often proceeds through radical intermediates. researchgate.net

These catalytic methods have emerged as a powerful alternative for synthesizing structurally diverse alkylboronic esters, which can then be hydrolyzed to the corresponding boronic acids if needed. pku.edu.cnresearchgate.net The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. pku.edu.cn

Table 2: Comparison of General Synthetic Principles

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Trapping | Organolithium/Grignard reagents, Trialkyl borates | Well-established, uses readily available starting materials. rsc.orgwiley-vch.de | Low functional group tolerance, requires cryogenic temperatures. rsc.orgpku.edu.cn |

| Transition Metal-Catalyzed Borylation | Alkyl halides, Diboron reagents, Metal catalyst (e.g., Cu, Pd, Ni) | High functional group tolerance, milder conditions. pku.edu.cnresearchgate.net | Requires catalyst and ligand optimization, potential cost of catalysts. pku.edu.cn |

Alternative Boronylation Approaches (e.g., Photoinduced Borylation)

Beyond traditional methods, photoinduced borylation has emerged as a powerful and mild technique for the synthesis of alkylboronic acids. acs.org This approach often utilizes photoredox catalysis, where visible light initiates a single-electron transfer (SET) process, generating radical intermediates that can be borylated. acs.orgnih.gov

The general mechanism involves the formation of an electron-donor-acceptor (EDA) complex between a suitable precursor, such as an alkyl halide, and a diboron reagent. nih.gov Upon photoirradiation, this complex can undergo fragmentation to produce a carbon-centered radical, which is then trapped by a boron-containing species. nih.govacs.org Catalyst-free photoinduced borylations have also been developed, offering a more environmentally friendly and cost-effective alternative. nih.gov

Key features of photoinduced borylation include:

Mild Reaction Conditions: These reactions are often carried out at room temperature, preserving sensitive functional groups. nih.govnih.gov

High Functional Group Tolerance: A wide array of functional groups are compatible with these methods. organic-chemistry.org

Versatility: The approach is applicable to a variety of substrates, including alkyl halides. acs.orgresearchgate.net

For the synthesis of this compound, a photoinduced approach would likely involve the reaction of a suitable 4-bromobutyl precursor with a diboron reagent under visible light irradiation, potentially with a photocatalyst. organic-chemistry.org This method circumvents the need for highly reactive organometallic intermediates often employed in traditional syntheses.

Methodological Refinements and Industrial Considerations

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, scalable, and efficient methodologies. For this compound, this involves exploring continuous manufacturing processes and optimizing the synthesis of its precursors.

Flow Chemistry Approaches for Enhanced Selectivity and Scale-Up

Flow chemistry has garnered significant attention as a transformative technology for chemical synthesis, offering numerous advantages over traditional batch processes, particularly for reactions involving unstable intermediates. researchgate.netokayama-u.ac.jp The synthesis of boronic acids, which often involves highly reactive organolithium or Grignard reagents, is well-suited for flow chemistry. organic-chemistry.orgacs.org

Key benefits of employing flow chemistry for boronic acid synthesis include:

Precise Reaction Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org

Enhanced Safety: The small reaction volumes within a flow system mitigate the risks associated with exothermic reactions and the handling of hazardous reagents. researchgate.net

Improved Yield and Purity: Rapid mixing and precise temperature control can suppress side reactions, leading to higher yields and purities of the desired product. researchgate.netacs.org

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. acs.orgacs.org

A continuous flow process for synthesizing a boronic acid might involve the rapid mixing of a stream containing an organolithium intermediate with a stream of a boron electrophile at a controlled temperature, followed by quenching. organic-chemistry.orgacs.org This "flash chemistry" approach, with residence times of less than a second, can significantly improve throughput and product quality. organic-chemistry.orgscispace.com

Strategies for Precursor Synthesis (e.g., Brominated Butyric Acid Derivatives)

The efficient synthesis of this compound is intrinsically linked to the availability of high-quality precursors. A common and economically viable starting material is γ-butyrolactone. google.comgoogle.com

A typical synthetic route involves the ring-opening of γ-butyrolactone with hydrogen bromide to yield 4-bromobutyric acid. google.comgoogle.com This reaction can be carried out by passing dry hydrogen bromide gas through the lactone, sometimes in the presence of an organic solvent. google.com The resulting 4-bromobutyric acid can then be converted to a more reactive derivative, such as an acyl chloride (4-bromobutyryl chloride), by treatment with a chlorinating agent like thionyl chloride. google.com

Further derivatization, such as the bromination of butyric acid or its esters, can also be employed to generate suitable precursors. ontosight.aibanglajol.info The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity and minimize the formation of byproducts. asianpubs.org

Purification Challenges and Anhydrous Handling of Boronic Acids

Boronic acids, including this compound, present unique challenges in terms of purification and handling due to their chemical nature. vt.eduwiley-vch.de

Purification Challenges:

Polarity: Boronic acids are polar compounds, which can make them difficult to purify by conventional silica (B1680970) gel chromatography. researchgate.net They may streak on the column or be difficult to elute. reddit.com

Formation of Anhydrides (Boroxines): Boronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines. wiley-vch.desigmaaldrich.com While boroxines are often equally effective in subsequent reactions like Suzuki-Miyaura couplings, their presence can complicate characterization and analysis. sigmaaldrich.com

Instability: Some boronic acids can be unstable and prone to decomposition, especially in polar protic media. nih.gov

Common purification techniques include:

Recrystallization: This can be an effective method for purifying solid boronic acids. researchgate.netreddit.com

Derivatization: Converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) ester) or a trifluoroborate salt, can facilitate purification by chromatography. sigmaaldrich.comresearchgate.netbohrium.com These derivatives can often be isolated and then hydrolyzed back to the boronic acid if needed. nih.govrsc.org

Acid-Base Extraction: Exploiting the acidic nature of the boronic acid group, purification can sometimes be achieved by forming a salt with a base, extracting impurities, and then re-acidifying to regenerate the pure boronic acid. google.com

Anhydrous Handling: Boronic acids and their derivatives, particularly boronate esters, are often handled under anhydrous conditions to prevent hydrolysis and decomposition. vt.eduwiley-vch.de While many boronic acids are solids and can be handled in air for short periods, prolonged exposure to moisture can lead to degradation. sigmaaldrich.comwiley-vch.de The use of inert atmospheres (e.g., nitrogen or argon) and dry solvents is recommended, especially when working with highly sensitive boronic acids or in reactions that are intolerant to water. vt.edu The stability of boronic acids can be significantly enhanced by converting them to derivatives like N-methyliminodiacetic acid (MIDA) boronate esters, which are exceptionally stable and can be handled in air indefinitely. sigmaaldrich.comsigmaaldrich.com

Mechanistic Investigations of 4 Bromobutyl Boronic Acid Reactivity

Elucidation of Boronic Acid Moiety Reaction Mechanisms

The boronic acid group, -B(OH)2, is the site of several key reactions, including Lewis acid-base interactions, reversible covalent bond formation, and metal-catalyzed cross-coupling reactions.

Boronic acids are recognized as Lewis acids due to the electron-deficient nature of the boron atom. nih.govresearchgate.netnih.govpharmiweb.com This acidity is central to their ability to interact with Lewis bases and to form reversible covalent bonds, particularly with diols. nih.govresearchgate.net In aqueous solutions, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. nih.govnih.gov

The interaction of boronic acids with diols to form cyclic boronate esters is a cornerstone of their application in chemical sensing and self-healing materials. nih.govresearchgate.netnih.govnsf.gov This esterification process is a reversible covalent reaction. nih.govresearchgate.net The mechanism involves the reaction of the boronic acid with a diol, which enhances the acidity of the boronic acid and facilitates the formation of a cyclic ester. nih.govresearchgate.net The stability of the resulting boronate ester is influenced by several factors, including the pH of the solution, the pKa of the boronic acid, and the structure of the diol. nih.govacs.org

Boronic acids can also bind with amines. The interaction often involves the formation of a coordinate bond between the nitrogen of the amine and the boron atom. nih.gov In some cases, particularly with ortho-aminomethylphenylboronic acids, the amine group can enhance the binding affinity for diols at neutral pH by acting as an electron-withdrawing group, which lowers the pKa of the boronic acid. researchgate.net

The general mechanism for diol binding involves the following equilibria:

RB(OH)₂ (trigonal) + H₂O ⇌ [RB(OH)₃]⁻ (tetrahedral) + H⁺

RB(OH)₂ (trigonal) + Diol ⇌ Boronate Ester (trigonal) + 2H₂O

[RB(OH)₃]⁻ (tetrahedral) + Diol ⇌ [Boronate Ester(OH)]⁻ (tetrahedral) + 2H₂O

The formation of the tetrahedral boronate species is often favored at higher pH. researchgate.net

The presence of a halogen, such as the bromine atom in (4-bromobutyl)boronic acid, can influence the Lewis acidity of the boronic acid and, consequently, its binding affinity for diols. Electron-withdrawing groups attached to the boronic acid can decrease its pKa value. nih.gov This increased acidity can lead to a higher concentration of the more reactive tetrahedral boronate species at physiological pH (around 7.4), potentially enhancing the binding affinity for diols. acs.orgresearchgate.net

Table 1: Factors Influencing Boronic Acid-Diol Binding

| Factor | Influence on Binding |

|---|---|

| Boronic Acid pKa | Lower pKa generally increases binding affinity at a given pH by increasing the concentration of the more reactive boronate anion. nih.govresearchgate.net |

| Diol pKa and Structure | The acidity and steric arrangement of the diol hydroxyl groups affect the stability of the resulting boronate ester. nih.govacs.org |

| pH of the Solution | Higher pH generally favors the formation of the tetrahedral boronate anion, which can lead to stronger binding. researchgate.net |

| Solvent | The polarity and protic nature of the solvent can influence the equilibria involved in boronate ester formation. nih.gov |

| Temperature | Affects the thermodynamics and kinetics of the binding equilibrium. |

This compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form new carbon-carbon bonds. vulcanchem.com A critical step in the catalytic cycle of this reaction is transmetalation. rsc.orglibretexts.orgrsc.org

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (in this case, the coupling partner of the boronic acid) to form a palladium(II) intermediate. rsc.orglibretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. vulcanchem.comrsc.orglibretexts.org This step typically requires a base to activate the boronic acid, forming a more nucleophilic boronate species. rsc.org Two primary pathways for transmetalation have been considered: the "boronate pathway," where the base reacts with the boronic acid first, and the "oxo-palladium pathway," where the base reacts with the palladium complex. rsc.org

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the final product and regenerating the palladium(0) catalyst. vulcanchem.comrsc.org

Recent studies have provided deeper insights into the transmetalation step, highlighting the structures of intermediate palladium complexes and the role of the base in influencing the reaction pathway. rsc.org For alkylboronic acids, which can be less reactive than their aryl counterparts, specific conditions or additives may be necessary to facilitate efficient transmetalation. nih.gov

A common side reaction in Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process reduces the yield of the desired cross-coupled product. wikipedia.org

Several mechanisms for protodeboronation have been identified:

Acid-Catalyzed: In the presence of a strong acid, the boronic acid can undergo protonolysis. wikipedia.org

Base-Catalyzed: This pathway is particularly relevant under the basic conditions of the Suzuki-Miyaura reaction. rsc.org

Metal-Catalyzed: The palladium catalyst itself or other metal additives can sometimes promote protodeboronation. rsc.org

For alkylboronic acids, protodeboronation can be a significant issue. nih.gov Strategies to mitigate this side reaction include the use of boronic esters (like MIDA boronates or organotrifluoroborates) which act as "slow release" sources of the boronic acid, or anhydrous reaction conditions which can accelerate the desired transmetalation relative to protodeboronation. wikipedia.orgillinois.edu

Mechanisms of Diol and Amine Binding (e.g., Esterification)

Transmetalation Processes in Palladium-Catalyzed Cross-Couplings

Mechanisms Governing Bromine Moiety Transformations

The terminal bromine atom in this compound provides a second site for reactivity, primarily through nucleophilic substitution and participation in other coupling reactions. vulcanchem.com

The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the end of the butyl chain. vulcanchem.com The reactivity of the bromine can be influenced by the reaction conditions and the nature of the nucleophile.

In some contexts, the bromine atom can undergo transformations such as isomerization. For instance, in brominated polymers, allylic bromide structures can isomerize, and this process can be catalyzed by either electrophilic or nucleophilic species. researchgate.net While not directly a boronic acid, this illustrates the potential for isomerization in bromoalkyl compounds.

Furthermore, the bromine atom can participate in its own set of coupling reactions. For example, it could potentially undergo a separate palladium-catalyzed coupling if a suitable organometallic reagent is used, though this would compete with the Suzuki-Miyaura reaction at the boronic acid site. The relative reactivity of the C-Br bond versus the C-B bond would depend on the specific catalyst and reaction conditions employed. In some cases, intramolecular reactions involving the bromine atom have been observed, such as the formation of cyclic products. For instance, the participation of a neighboring group, like an oxygen atom, can lead to the formation of cyclic oxonium ions in reactions involving bromoalkyl glycosides. nih.gov Similarly, anchimeric assistance from a bromine atom can influence the reactivity at other positions in a molecule. dtic.mil

Nucleophilic Substitution Pathways and Stereochemical Outcomes

The bifunctional nature of this compound, possessing both a boronic acid and a terminal alkyl bromide, allows for distinct and sequential chemical transformations. The bromine atom, attached to a primary carbon, serves as a competent leaving group in nucleophilic substitution reactions.

Given that the bromine is on a primary carbon, the dominant pathway for its substitution by a nucleophile is the bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to a single transition state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

A critical consequence of the SN2 mechanism is a predictable stereochemical outcome. If the reaction were performed on a chiral analogue of this compound, the SN2 pathway would proceed with a complete inversion of configuration at the carbon center bearing the leaving group. While this compound itself is achiral, this principle is fundamental to its reactivity. Stereospecific reactions are well-documented for organoboron compounds; for instance, palladium-catalyzed cross-coupling of optically active secondary alkyltrifluoroborates occurs with a specific inversion of configuration, consistent with an SN2-type mechanism at the metal center. acs.org Similarly, stereospecific nucleophilic substitutions have been achieved with arylboronic acids acting as nucleophiles in the presence of a directing group. researchgate.net These examples underscore the high degree of stereocontrol possible in reactions involving organoboron reagents, a principle that extends to the substitution reactions at the alkyl halide terminus of this compound.

Advanced Mechanistic Studies and Analytical Techniques

The elucidation of complex reaction mechanisms involving this compound and related compounds has been greatly advanced by modern analytical and computational methods. These techniques provide real-time kinetic data, identify transient intermediates, and model reaction energy profiles.

Kinetic Analysis and In Situ Spectroscopic Monitoring

Understanding the kinetics and speciation of boronic acids during a reaction is crucial for optimization and mechanistic insight. In situ spectroscopic methods are invaluable for monitoring these processes without disturbing the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for these studies. bath.ac.uk

11B NMR: This technique is particularly powerful for directly observing the boron center. Boronic acids and their corresponding boronate esters or amine-coordinated derivatives exhibit distinct chemical shifts in the 11B NMR spectrum. mdpi.comnih.gov For instance, fluoride (B91410) coordination can be used to generate trifluoroborate and fluoroboronate esters, which give sharp, well-resolved signals, allowing for precise quantification of each species in a mixture through deconvolution. mdpi.comnih.gov

19F NMR: In studies involving fluorinated reagents or products, 19F NMR provides a sensitive probe for kinetic analysis of reactions like those involving the Ruppert-Prakash reagent (TMSCF₃). semanticscholar.orgnih.gov

Other Spectroscopic Techniques:

Tip-Enhanced Raman Spectroscopy (TERS): This advanced surface-sensitive technique allows for the direct monitoring of reactions in self-assembled monolayers, such as the condensation of boronic acids to form boroxines on a gold surface, tracking the structural evolution at the molecular level. acs.org

A key analytical approach involves developing kinetic models based on pH-rate profiles, which can dissect the contributions of different reaction pathways. semanticscholar.orgnih.gov This has been used to reveal multiple protodeboronation pathways for arylboronic acids, including autocatalysis, by monitoring the reaction kinetics under various pH conditions. semanticscholar.orgnih.gov

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| In Situ11B NMR | Monitoring dynamic covalent exchange and speciation | Allows quantification of boronic acid, boronate ester, and coordinated species in equilibrium. | mdpi.comnih.gov |

| Stopped-Flow Fluorescence | Kinetic study of boronic acid-sugar binding | Reactions reach equilibrium within seconds; binding affinity is primarily determined by the "on" rate. | nih.gov |

| pH-Rate Profile Analysis (NMR) | Kinetic modeling of protodeboronation | Identified six distinct pathways for decomposition, including autocatalysis and anion-mediated routes. | semanticscholar.orgnih.gov |

| Tip-Enhanced Raman Spectroscopy (TERS) | Monitoring on-surface condensation reactions | Provides real-time structural information on the formation of B-O-B bonds (boroxines). | acs.org |

Role of Radical Pathways in Selective Functionalizations

While many reactions of boronic acids proceed through ionic or concerted mechanisms, there is a growing field dedicated to their use as radical precursors. The C(sp³)–B bond in alkylboronic acids like this compound can be cleaved to generate alkyl radicals, but this is challenging due to their high oxidation potentials. chemrxiv.orgnih.govsemanticscholar.org

Recent advancements in photoredox catalysis have provided solutions to this challenge.

Activation via Additives: The oxidation potential of alkylboronic acids can be lowered through specific interactions. Amide solvents, such as N,N-dimethylacetamide (DMA), can form hydrogen bonds with the boronic acid group, facilitating its oxidation. chemrxiv.org Similarly, inorganic bases like tripotassium phosphate (B84403) (K₃PO₄) can activate alkylboronic acids to act as alkyl radical precursors under visible light irradiation. nih.govsemanticscholar.org A key advantage of these methods is the ability to selectively activate an alkylboronic acid in the presence of a corresponding boronic ester, enabling orthogonal functionalization strategies. chemrxiv.orgnih.gov

Radical-Transfer Pathways: An alternative strategy avoids the direct oxidation of the boronic acid. Instead, a heteroatom radical (such as a nitrogen, oxygen, or halogen radical) is generated, which then reacts with the empty p-orbital of the boron atom. researchgate.net This interaction induces a homolytic substitution at the boron center, cleaving the C–B bond to release the desired alkyl radical. researchgate.netnih.gov

These generated alkyl radicals are versatile intermediates that can participate in a wide array of transformations, including Giese-type additions to electron-deficient alkenes, allylations, and Minisci reactions for C-H functionalization of heteroarenes. chemrxiv.orgresearchgate.netnih.gov

| Activation Method | Mechanism | Resulting Reactions | Reference |

|---|---|---|---|

| Photoredox Catalysis + Amide Solvent | Hydrogen-bond assisted lowering of oxidation potential | Giese-type additions, allylations, elimination reactions | chemrxiv.org |

| Photoredox Catalysis + K₃PO₄ | Activation via inorganophosphorus compound | Cyanation, vinylation, alkynylation, allylation | nih.govsemanticscholar.org |

| Visible Light + Heteroatom Radical Source | Homolytic substitution via radical transfer to boron | Reductive Michael additions, Minisci reactions | researchgate.netnih.gov |

Computational Chemistry Approaches (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of boronic acids at a molecular level. DFT calculations allow researchers to map potential energy surfaces, characterize transition states, and rationalize experimental observations such as reactivity and stereoselectivity.

Key applications of DFT in studying boronic acid mechanisms include:

Transition State Analysis: DFT has been used to calculate the transition states for various reaction mechanisms. For example, in the reaction between boronic acids and diols, calculations have explored different pathways and identified the rate-determining steps, showing how electronegative substituents on the boronic acid can enhance reactivity by increasing the Lewis acidity of the boron atom. rsc.orgrsc.org The mechanism of boroxine (B1236090) formation has also been modeled, revealing a transition state where a boron atom becomes temporarily tetravalent before a water molecule is eliminated. researchgate.net

Explaining Stereochemical Outcomes: In boron-mediated aldol (B89426) reactions, DFT calculations have successfully explained surprising stereochemical results. By computing the energies of competing chair and boat-like transition states, researchers can predict which diastereomer will be favored, providing a quantitative understanding of stereocontrol. rsc.org

Catalyst and Substrate Effects: Computational studies have elucidated the roles of catalysts and electronic effects in complex transformations. DFT has been applied to understand the mechanism of copper-assisted amination of boronic acids, assessing how steric hindrance and the electronic properties of substituents in both reactants affect the activation energy of the transmetalation step. nih.gov Similarly, the mechanism of gold nanocluster-catalyzed homocoupling of arylboronic acids has been detailed, revealing the key role of adsorbed oxygen in activating the gold surface. nih.gov

| System/Reaction Studied | Computational Insight Provided | Reference |

|---|---|---|

| Boronic Acid + Diol Reaction | Calculated transition states and reaction rates; showed influence of R-group electronegativity. | rsc.orgrsc.org |

| Boron Aldol Reaction | Explained stereochemical outcomes by calculating energies of competing chair vs. boat transition states. | rsc.org |

| Copper-Catalyzed Amination | Estimated activation energies, revealing the influence of steric and electronic properties on the mechanism. | nih.gov |

| Gold-Catalyzed Homocoupling | Elucidated the catalytic cycle, including the role of oxygen in activating the catalyst surface. | nih.gov |

| Boroxine Formation | Modeled the reaction pathway, identifying a tetravalent boron intermediate. | researchgate.net |

Chemical Transformations and Derivatizations Utilizing 4 Bromobutyl Boronic Acid

Carbon-Carbon Bond-Forming Reactions

The primary application of (4-bromobutyl)boronic acid in carbon-carbon bond formation is through the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C(sp³)–C(sp²) bonds.

First reported in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. fishersci.es The reaction has become a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. fishersci.es The general mechanism involves an oxidative addition of the electrophile to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and a final reductive elimination step to form the new carbon-carbon bond and regenerate the catalyst. vulcanchem.com

This compound, as a primary alkylboronic acid, can be coupled with a variety of aryl and alkenyl electrophiles to form the corresponding alkylated products. While C(sp²)–C(sp²) couplings are common, the C(sp³)–C(sp²) variant involving alkylboronic acids was a significant advancement. nih.gov These reactions typically require more active catalytic systems to overcome challenges such as slower reaction rates compared to their arylboron counterparts. fishersci.es

The reactivity of the electrophilic partner generally follows the order: R-I > R-Br > R-OTf >> R-Cl. fishersci.es The coupling can be performed with a wide range of aryl and vinyl halides, including those bearing various functional groups. fishersci.esrsc.org The development of robust catalysts has even enabled the use of less reactive aryl chlorides. libretexts.org Generally, the most effective couplings occur between unhindered, electron-rich organoboranes and electron-deficient aryl or vinyl halides. libretexts.orgmdpi.com

While this compound is an achiral molecule, the stereochemical outcome is a critical consideration when using chiral, enantioenriched secondary alkylboron reagents in Suzuki-Miyaura couplings. researchgate.netnih.gov Achieving high stereospecificity, where the stereochemistry of the starting material is transferred to the product with high fidelity, is a significant goal. researchgate.netillinois.edu The transmetalation step of the catalytic cycle can proceed through pathways that result in either retention or inversion of the stereocenter. illinois.edu

The ability to control these pathways allows for the synthesis of specific stereoisomers, which is of paramount importance in fields like medicinal chemistry. researchgate.net Research has shown that the choice of ligand, base, and solvent can influence the stereochemical outcome. illinois.edu For example, the development of specific catalytic systems has enabled perfectly stereoretentive cross-couplings for a range of unactivated secondary Csp³ boronic acids. researchgate.net While palladium catalysis for stereospecific coupling of isolated secondary alkylboron compounds has seen significant progress, copper-catalyzed methods have also emerged as a powerful tool for the stereospecific transformation of alkylboronic esters. nih.gov

The success of coupling unactivated alkylboronic acids like this compound is highly dependent on the catalyst system. fishersci.esmdpi.com Early methods were limited, but significant advances have been made through rational catalyst and ligand design. nih.govlibretexts.org The key to efficient C(sp³)–C(sp²) coupling lies in facilitating the often-sluggish oxidative addition and reductive elimination steps while preventing unwanted side reactions.

Ligand design plays a pivotal role. illinois.edu Bulky and electron-rich phosphine (B1218219) ligands are generally the most effective. libretexts.orgresearchgate.net The electron-rich nature of the ligand facilitates the oxidative addition of the electrophile to the palladium center, while the steric bulk promotes the final reductive elimination step to release the product. libretexts.org This has led to the development and commercialization of highly effective ligands that are now standard in the catalysis toolbox. mdpi.com

Beyond palladium, nickel-based catalysts have also been developed, showing excellent reactivity, especially with less reactive electrophiles like aryl chlorides. libretexts.org

The rate of protodeboronation is highly dependent on the structure of the boronic acid and the reaction conditions, particularly pH. wikipedia.orgnih.gov Several strategies have been developed to mitigate this issue:

Catalyst Optimization: Designing highly active catalysts that promote rapid catalytic turnover can ensure that the desired cross-coupling reaction outpaces the rate of protodeboronation. wikipedia.org

Use of Protected Boronic Acid Derivatives: Boronic acids can be converted into more stable derivatives that are less prone to protodeboronation. nih.gov Organotrifluoroborates (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronates are two of the most successful examples. libretexts.orgwikipedia.org These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the opportunity for the side reaction to occur. wikipedia.orgsigmaaldrich.com

Reaction Condition Control: Careful selection of the base and solvent system can suppress protodeboronation. nih.gov For some heteroaromatic boronic acids, controlling the pH is crucial, as certain protonation states can be highly susceptible to decomposition. wikipedia.orgnih.gov

While palladium catalysis is dominant, copper-catalyzed cross-coupling reactions have emerged as a valuable alternative, primarily due to the lower cost and toxicity of copper compared to palladium. rsc.org Copper(II) acetate, for instance, has been shown to mediate the cross-coupling of aryl boronic acids with various nucleophiles. organic-chemistry.org Copper-catalyzed methods have been developed for coupling organoboronic esters with aryl iodides and electron-deficient aryl bromides. rsc.org These reactions often proceed through a different mechanism than their palladium-catalyzed counterparts and can offer complementary reactivity. rsc.org

Furthermore, the development of "baseless" coupling conditions represents a significant advance, particularly for substrates that are sensitive to the strong bases typically required in Suzuki-Miyaura reactions. organic-chemistry.org One notable method involves a palladium-catalyzed, copper-mediated coupling of boronic acids with thiol esters to produce ketones. organic-chemistry.org This reaction proceeds without an external base, expanding the synthetic utility of cross-coupling chemistry to include highly functionalized and base-sensitive molecules. organic-chemistry.org The copper co-catalyst is believed to facilitate the transmetalation step from boron to palladium under neutral conditions. organic-chemistry.org

Strategies for Mitigation of Side Reactions (e.g., Protodeboronation)

C-H Functionalization of Organic Substrates with Boronic Acids

Boronic acids are pivotal reagents in the transition-metal-catalyzed functionalization of carbon-hydrogen (C–H) bonds, a strategy that offers a direct and atom-economical route to complex molecules from simple precursors. nih.govwikipedia.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. nih.gov While the molecule in focus is this compound, the boronic acid group itself can be used to functionalize other organic substrates.

Research has demonstrated the successful C–H arylation of various heterocycles, such as indoles and pyrroles, using aryl boronic acids in the presence of a ruthenium catalyst. nih.gov This method exhibits high functional group tolerance, accommodating even halides like bromides and iodides, which can be used for subsequent selective modifications. nih.gov Similarly, direct C–H functionalization of quinones with a variety of aryl- and alkylboronic acids has been achieved using a silver(I) nitrate (B79036) catalyst. nih.gov The reaction proceeds through a presumed radical addition to the quinone, followed by in-situ reoxidation. nih.gov The scope of these reactions is broad, allowing for the coupling of boronic acids with complex molecules, including steroid derivatives. nih.gov

The mechanism of these transformations often involves the transmetalation of the boronic acid to a high-valent transition metal complex, which then engages in the C–H activation step with the substrate. researchgate.netsnnu.edu.cn For instance, in rhodium(III)-catalyzed reactions, an initial Rh(III) aryl species formed via transmetalation can couple with unsaturated partners like alkenes and alkynes. snnu.edu.cn

Functionalization Through the Bromine Atom

The terminal bromine atom on the butyl chain of this compound serves as a reactive electrophilic site, primarily through its ability to act as a leaving group in nucleophilic substitution reactions.

The primary alkyl bromide structure of this compound is well-suited for bimolecular nucleophilic substitution (SN2) reactions. youtube.commasterorganicchemistry.com This pathway allows for the direct introduction of a wide array of functional groups by reacting the compound with various nucleophiles. vulcanchem.com The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and an inversion of stereochemical configuration if the carbon were a chiral center. masterorganicchemistry.comlibretexts.org

This reactivity is a cornerstone for synthesizing more complex molecules where the boronic acid moiety is retained for subsequent reactions, such as Suzuki-Miyaura coupling. The following table illustrates the introduction of diverse functionalities through this method.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure (from this compound) |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide | (4-Azidobutyl)boronic acid |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | (4-Cyanobutyl)boronic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | (4-(Phenylthio)butyl)boronic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | (4-Methoxybutyl)boronic acid |

| Amine | Ammonia (NH₃) | Primary Amine | (4-Aminobutyl)boronic acid |

| Carboxylate | Sodium Acetate (NaOAc) | Ester | 4-(Dihydroxyboraneyl)butyl acetate |

The reactivity of the bromine atom is also harnessed for bioconjugation, the process of covalently linking molecules to biomacromolecules such as proteins or peptides. acs.orgnih.gov

Direct SN2 Alkylation: The alkyl bromide can directly react with nucleophilic residues on a protein surface. For example, the thiol side chain of a cysteine residue can act as a nucleophile, attacking the electrophilic carbon of the bromobutyl group to form a stable thioether linkage. This provides a straightforward method for site-selective protein modification.

Click Chemistry Precursor: The bromine atom serves as an excellent precursor for introducing a bioorthogonal handle suitable for "click chemistry." nih.gov A common strategy involves converting the alkyl bromide to an alkyl azide via an SN2 reaction with sodium azide. researchgate.net The resulting azido-functionalized boronic acid can then be conjugated to a biomolecule that has been modified to contain an alkyne group. This conjugation occurs via the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring, linking the two components. nih.govacs.org This two-step approach is widely used due to the high reliability and mild conditions of the click reaction. acs.org

Nucleophilic Displacement for Diverse Functional Group Introduction

Oxidative Transformations of the Boronic Acid Group

The boronic acid group itself is susceptible to oxidative transformations, most commonly yielding a hydroxyl group. nih.gov This reaction provides a pathway to convert the C–B bond into a C–O bond with complete retention of stereochemistry. rsc.org For this compound, this transformation would yield 4-bromobutan-1-ol.

The oxidation is typically carried out using basic hydrogen peroxide (H₂O₂). rsc.org The mechanism involves the addition of a hydroperoxide anion to the empty p-orbital of the boron atom, forming a boronate complex. rsc.org This is followed by a 1,2-migration of the alkyl group from the boron to the adjacent oxygen atom, which ultimately leads to the desired alcohol after hydrolysis. rsc.orgpnas.org

While H₂O₂ is a classic reagent, greener and more efficient protocols have been developed. These include methods using molecular oxygen (O₂) as the terminal oxidant, sometimes assisted by catalysts or photochemical activation. rsc.orgchemistryviews.org For instance, a microwave-assisted protocol facilitates the air oxidation of both aryl and alkyl boronic acids in the presence of KOH and DMSO, offering a transition-metal-free alternative. rsc.org Another approach uses UVA light to promote a catalyst-free aerobic oxidation. chemistryviews.org The stability of boronic acids toward oxidation can be a concern, as the rate-limiting step is the migration of the carbon from boron to oxygen. nih.govpnas.org

Boronic Acid-Mediated Catalysis

Beyond their role as reagents in cross-coupling reactions, boronic acids can function as organocatalysts, primarily by acting as Lewis acids. nih.govresearchgate.net This catalytic activity stems from the electron-deficient nature of the sp²-hybridized boron atom, which possesses a vacant p-orbital. wikipedia.orgnih.gov

Boronic acids are effective Lewis acid catalysts for a variety of organic transformations, particularly those involving the activation of carbonyl compounds and other hydroxyl-containing functional groups. nih.govrsc.org They can form reversible covalent bonds with oxygen- and nitrogen-containing nucleophiles, which is the basis for their catalytic action. rsc.orgrsc.org

In carbonyl activation, the boronic acid interacts with the lone pair of electrons on the carbonyl oxygen. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a nucleophile. nih.gov This mode of activation is central to several important reactions:

Amide and Ester Synthesis: Boronic acids catalyze the direct formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols. researchgate.netrsc.org They activate the carboxylic acid by forming a reactive acylboronate intermediate.

Condensation Reactions: Aldol-type condensations, which form α,β-unsaturated carbonyl compounds, can be catalyzed by boronic acids. nih.govsemanticscholar.org The catalyst activates the aldehyde or ketone partner toward nucleophilic attack.

Cycloaddition Reactions: Certain arylboronic acids have been shown to catalyze cycloaddition reactions by activating unsaturated carboxylic acids through Lewis acid interactions. nih.gov

The catalytic utility of boronic acids provides a mild and often environmentally benign alternative to traditional metal-based Lewis acids, avoiding the need for stoichiometric activating agents and reducing waste. researchgate.netrsc.org

| Catalytic Application | Role of Boronic Acid | Example Transformation |

| Amidation | Activates carboxylic acid | Carboxylic Acid + Amine → Amide |

| Esterification | Activates carboxylic acid | Carboxylic Acid + Alcohol → Ester |

| Aldol (B89426) Condensation | Activates carbonyl compound | Aldehyde + Ketone → α,β-Unsaturated Ketone |

| Friedel-Crafts Alkylation | Activates alcohol as leaving group | Alcohol + Arene → Alkylated Arene |

Organoboron Catalysis for Direct Dehydrative Condensations (e.g., Amide/Peptide Formation)

The direct formation of amide bonds from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry. acs.orguni-heidelberg.de Conventional methods often require stoichiometric activating agents, leading to significant waste. researchgate.net Catalytic direct dehydrative amidation, where water is the only byproduct, represents a more atom-economical and environmentally benign approach. acs.orguni-heidelberg.de Arylboronic acids have emerged as effective catalysts for this transformation due to their Lewis acidity and ability to form reversible covalent bonds. acs.orguni-heidelberg.deresearchgate.net

The catalytic cycle of boronic acid-catalyzed amidation is generally understood to proceed through several key steps. researchgate.netbiopioneer.com.tw Initially, the boronic acid reacts with a carboxylic acid to form an acyloxyboronic acid intermediate. researchgate.netbiopioneer.com.tw This step is a dehydration process and is often facilitated by the removal of water, for instance, through azeotropic reflux or the use of molecular sieves. researchgate.netresearchgate.net The formation of this intermediate is crucial as it activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack.

Subsequently, the amine attacks the activated carbonyl carbon of the acyloxyboronic acid intermediate. researchgate.net This leads to the formation of a tetrahedral intermediate. researchgate.net The final step involves the collapse of this intermediate to yield the amide product and regenerate the boronic acid catalyst, allowing it to re-enter the catalytic cycle. researchgate.netresearchgate.net The rate-determining step in this process is often considered to be the cleavage of the C-O bond of the tetracoordinate acyl boronate intermediate. researchgate.net

Different boronic acid structures have been investigated to optimize this reaction. For instance, arylboronic acids bearing electron-withdrawing groups have shown enhanced catalytic activity. acs.org While specific studies detailing the use of this compound as a catalyst for this purpose are not prominent in the literature, its boronic acid moiety would be expected to facilitate the general mechanism described. The alkyl nature of the butyl group, as opposed to an aryl group, might influence the Lewis acidity of the boron center and, consequently, its catalytic efficacy.

Table 1: Representative Examples of Boronic Acid-Catalyzed Amide Synthesis

| Catalyst | Carboxylic Acid | Amine | Product | Yield (%) | Reference |

| 3,4,5-Trifluorophenylboronic acid | Benzoic acid | Aniline | N-Phenylbenzamide | 98 | biopioneer.com.tw |

| ortho-Iodophenylboronic acid | 4-Methoxybenzoic acid | Benzylamine | N-Benzyl-4-methoxybenzamide | 95 | researchgate.net |

| Phenylboronic acid | Hexanoic acid | Piperidine | 1-(1-Oxohexyl)piperidine | 85 | researchgate.net |

This table presents data for other boronic acids to illustrate the general principles of the reaction, as specific data for this compound was not found in the searched literature.

Regioselective Functionalization of Polyols and Carbohydrates

The selective functionalization of hydroxyl groups in polyols and carbohydrates is a significant challenge in organic synthesis due to the similar reactivity of multiple hydroxyl groups. Organoboron compounds, particularly boronic and borinic acids, have been developed as powerful tools for achieving regioselectivity in these transformations. This is primarily due to their ability to form reversible covalent bonds with diols, creating cyclic boronate esters.

The principle behind this regioselectivity lies in the selective formation of a boronate ester with a specific pair of hydroxyl groups, often a cis-1,2-diol or a 1,3-diol, within the polyol or carbohydrate structure. This complexation temporarily protects these hydroxyl groups or, in some catalytic cycles, activates one of the complexed hydroxyl groups, enhancing its nucleophilicity for subsequent reactions like acylation, alkylation, or glycosylation.

For instance, in the borinic acid-catalyzed regioselective acylation of carbohydrates, a diarylborinic acid catalyst selectively complexes with a cis-diol. This interaction leads to the formation of a tetracoordinate borinate complex, which enhances the nucleophilicity of one of the oxygen atoms, directing the acylation to that specific position. This method avoids the need for extensive protecting group manipulations that are common in carbohydrate chemistry.

Boronic acids can also be used as temporary protecting groups. A boronic acid like phenylboronic acid can react with a diol to form a stable cyclic boronate ester. The remaining free hydroxyl groups can then be functionalized. Subsequent mild deprotection removes the boronic acid group, revealing the selectively modified polyol.

While there is no specific literature detailing the application of this compound for the regioselective functionalization of polyols and carbohydrates, its boronic acid functional group would theoretically allow it to form cyclic boronate esters with diols. The presence of the bromo-functionalized butyl chain could offer a handle for further chemical modifications after the regioselective functionalization has been achieved, potentially allowing for the tethering of the carbohydrate to other molecules or surfaces.

Table 2: Examples of Regioselective Functionalization of Carbohydrates using Boron-based Reagents

| Substrate | Reagent/Catalyst | Electrophile | Major Product | Regioselectivity | Reference |

| Methyl α-D-mannopyranoside | Phenylboronic acid | Benzoyl chloride | Methyl 2,3-di-O-benzoyl-α-D-mannopyranoside | 4,6-O-phenylboronate protection | |

| Methyl α-D-glucopyranoside | Diphenylborinic acid (catalyst) | Benzoyl chloride | Methyl 2-O-benzoyl-α-D-glucopyranoside | Selective acylation of C2-OH | |

| 1,2-Octanediol | Diarylborinic acid (catalyst) | Benzyl bromide | 1-O-Benzyl-1,2-octanediol | Selective alkylation of primary OH |

This table illustrates the principles of regioselective functionalization using other boron-based reagents, as specific examples with this compound were not found in the searched literature.

Advanced Applications and Research Trajectories

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of boron into drug candidates has become an increasingly important strategy in medicinal chemistry. nih.gov (4-Bromobutyl)boronic acid serves as a key precursor in the development of novel therapeutic agents, offering pathways to new molecular architectures with potential biological activity. vulcanchem.com

Boronic acids are recognized as bioisosteres of carboxylic acids, a common functional group in many biologically active compounds. researchgate.netsemanticscholar.org This bioisosteric relationship allows medicinal chemists to replace carboxylic acid groups with boronic acid moieties, potentially leading to improved pharmacological properties such as enhanced potency and better pharmacokinetic profiles. nih.gov The use of this compound enables the introduction of a flexible four-carbon linker terminating in a boronic acid, which can be crucial for optimizing interactions with biological targets.

This compound has been instrumental in the synthesis of acyclic nucleoside analogs with potential antiviral properties. acs.org In one study, it was used to create a series of novel acyclic nucleoside boronic acid derivatives. acs.org The synthesis involved the condensation of this compound with various purine (B94841) and pyrimidine (B1678525) bases. researchgate.netacs.org

Two of the resulting analogs demonstrated notable activity against the human immunodeficiency virus (HIV-1) in a syncytial plaque reduction assay. researchgate.netacs.org These findings highlight the potential of using this compound as a scaffold to develop new therapeutic agents. acs.org

| Compound Name | EC₅₀ (μM) against HIV-1 |

| 6-chloro-9-(4-dihydroxyborylbutyl)purine | 7.7 ± 1.5 |

| 2,6-dichloro-9-(4-dihydroxyborylbutyl)purine | 0.99 ± 0.01 |

Table 1: Anti-HIV activity of boronic acid-modified nucleoside analogs derived from this compound. Data sourced from The Journal of Organic Chemistry. acs.org

Boronic acids are known to be effective enzyme inhibitors, a property attributed to the ability of the boron atom to form stable, reversible covalent bonds with active site residues of enzymes, particularly serine proteases. semanticscholar.org While direct studies on this compound as an enzyme inhibitor are not extensively detailed, its derivatives are explored for such purposes. The butyl chain can position the boronic acid group for optimal interaction within an enzyme's active site, and the terminal bromine allows for further chemical modification to enhance binding affinity and selectivity. The boronic acid moiety can act as a transition-state analog, effectively blocking the enzyme's catalytic activity.

The unique chemistry of boronic acids lends itself to innovative prodrug design strategies. Boronic acid-based prodrugs can be engineered to release an active pharmaceutical ingredient in response to specific physiological triggers, such as changes in pH or the presence of reactive oxygen species (ROS), which are often elevated in tumor microenvironments. semanticscholar.org Although specific examples utilizing this compound in this context are not prevalent, the fundamental principles apply. The boronic acid can be masked as a boronate ester, which is stable at physiological pH but hydrolyzes under acidic conditions to release the active drug.

Studies on Enzyme Inhibition and Biological Target Interactions

Material Science and Supramolecular Chemistry

The versatility of this compound extends beyond medicinal chemistry into the realm of material science and supramolecular chemistry, where its distinct reactive ends can be used to construct complex and functional materials. researchgate.net

Boronic acids have been widely used for the surface functionalization of nanoparticles. researchgate.net This is due to their ability to form reversible covalent bonds with diols, which are present in many biological molecules and on the surface of various materials. researchgate.net this compound can be used to modify the surface of nanoparticles, imparting new properties and functionalities. nih.gov

In one study, a dendrimer was modified with this compound. nih.gov However, this particular modification resulted in poor translocation efficiency for the delivery of a model protein, suggesting that the length and flexibility of the butyl chain may not have been optimal for this specific application compared to other boronic acid derivatives. nih.gov In another approach, boronic acid-functionalized magnetic nanoparticles have been developed for the effective enrichment of bacteria from samples by binding to the diol-containing polysaccharides on the bacterial cell surface. rsc.org This demonstrates the potential of using boronic acid derivatives for creating advanced materials for biomedical and diagnostic applications. rsc.orgnih.gov

Synthesis and Characterization of Boronic Acid-Containing (Co)polymers

The integration of boronic acid moieties into polymer structures has garnered significant interest due to the unique properties these functional groups impart, particularly their ability to interact with diols. researchgate.netrsc.org this compound, with its dual reactivity—a boronic acid group for reversible covalent bonding and a bromo-alkyl chain for polymerization or post-polymerization modification—serves as a versatile building block in this field. vulcanchem.com The synthesis of these advanced (co)polymers often employs controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which allow for the creation of well-defined polymer architectures. researchgate.netacs.org

One common strategy involves the polymerization of protected boronic acid monomers. For instance, 4-pinacolatoborylstyrene, a derivative of a boronic acid, can be polymerized via RAFT to create homopolymers or block copolymers. researchgate.net These precursor polymers, containing the stable boronic ester, can then be subjected to a deprotection step under mild conditions to yield the free boronic acid functionalities. researchgate.net This approach offers a facile route to well-defined, water-soluble boronic acid (co)polymers. researchgate.net

Alternatively, post-polymerization modification provides a powerful route to introduce boronic acid groups onto a pre-existing polymer backbone. researchgate.netrsc.org For example, a polymer with reactive side chains can be modified by reacting it with a boronic acid-containing compound. A G5 polyamidoamine (PAMAM) dendrimer has been successfully modified with this compound, among other analogs, to create a boronic acid-rich dendrimer. nih.gov The number of conjugated boronic acid units on the dendrimer can be controlled by the reaction stoichiometry and characterized using techniques like ¹H NMR (nuclear magnetic resonance). nih.gov

The characterization of these boronic acid-containing polymers is crucial for understanding their structure and properties. Key characterization techniques and their findings are summarized in the table below.

| Characterization Technique | Information Obtained | Research Findings |

| Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure and determines the number of conjugated boronic acid moieties on a polymer. nih.gov | Used to calculate the number of PBA (phenylboronic acid) units conjugated to a G5 PAMAM dendrimer, yielding structures with 14 to 60 PBA groups. nih.gov |

| Dynamic Light Scattering (DLS) | Measures the size and size distribution of polymer aggregates (e.g., micelles, nanoparticles) in solution. nih.govmdpi.com | Revealed that boronic acid-rich dendrimers form stable, uniform nanoparticles of around 100 nm when complexed with proteins like bovine serum albumin (BSA). nih.gov |

| Differential Scanning Calorimetry (DSC) | Determines thermal transitions, such as the glass transition temperature (Tg), of the polymer. acs.org | Boronic ester-functionalized polyesters showed high, tunable glass transition temperatures (ranging from 81 °C to 224 °C), which were significantly higher than analogous polyesters without the boronic ester group. acs.org |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature. acs.org | Boronic ester-polyesters demonstrated good thermal stability, with decomposition temperatures (Td) between 285 °C and 322 °C. acs.org |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Provides detailed surface chemical analysis of polymer brushes grafted onto substrates. nih.gov | Confirmed the successful synthesis of boronate-containing polymer brushes on silylated glass surfaces. nih.gov |

| Atomic Force Microscopy (AFM) | Visualizes the surface topography of polymer materials at the nanoscale. nih.gov | Used to characterize the surface of boronate-containing polymer brushes. nih.gov |

These synthetic and characterization methodologies enable the precise design of boronic acid-containing (co)polymers, paving the way for their application in advanced, functional materials. acs.org

Dynamic Covalent Chemistry and Stimuli-Responsive Systems

The foundation of stimuli-responsive systems based on boronic acids lies in the principles of dynamic covalent chemistry (DCvC). wikipedia.orgnih.gov This field utilizes reversible chemical reactions to create adaptable and dynamic molecular systems. The key reaction for boronic acids, including this compound, is their reversible condensation with diols to form boronate esters. wikipedia.orgnih.gov This equilibrium is highly sensitive to external stimuli, particularly pH and the presence of competing diols like saccharides. mdpi.comresearchgate.net

This reversible nature allows for the design of "smart" materials that respond to specific environmental changes. researchgate.netnih.gov Boronic acid-containing polymers can undergo significant changes in their properties, such as swelling, solubility, or self-assembly, in response to a stimulus. mdpi.com For example, at a pH below the pKa of the boronic acid, the neutral, trigonal form predominates, which has a lower affinity for diols. researchgate.net As the pH increases above the pKa, the boronic acid converts to the anionic, tetrahedral boronate form, which binds strongly with diols, increasing the polymer's hydrophilicity. mdpi.com

This principle has been harnessed to create a variety of stimuli-responsive systems:

pH-Responsive Systems: The pH-dependent equilibrium of boronic acids is a primary mechanism for creating responsive materials. Hydrogels and polymeric micelles containing boronic acids can swell or dissociate as the pH changes, a property useful for controlled release applications. mdpi.comrsc.org

Glucose-Responsive Systems: The specific interaction with glucose, a diol-containing molecule, is a major focus of research. mdpi.comrsc.org Boronic acid-functionalized materials can respond to changes in glucose concentration, making them highly promising for developing self-regulated insulin (B600854) delivery systems. rsc.orgmdpi.com In such a system, an increase in glucose levels would trigger the release of encapsulated insulin. For instance, virus-polymer bioconjugates containing boronic acids can form hydrogels whose gelation behavior is regulated by glucose concentration under physiological conditions. rsc.org

Multi-Stimuli Responsive Systems: Researchers have developed materials that respond to multiple stimuli. For example, by incorporating thermoresponsive polymer blocks, such as poly(N-isopropylacrylamide) (PNIPAAm), alongside boronic acid moieties, copolymers can be created that are sensitive to temperature, pH, and glucose concentration simultaneously. researchgate.net This triple-responsiveness allows for more complex and finely-tuned control over the material's behavior. researchgate.net

The dynamic covalent bonding of boronic acids has also been applied to the assembly and control of nucleic acid architectures, where the reversible formation of boronate esters between an oligonucleotide with a 5'-boronic acid and another with a 3'-terminal cis-diol can be controlled by external stimuli. nih.gov This dynamic nature is essential for creating adaptable materials for drug delivery, sensing, and self-healing applications. nih.govmdpi.com

Analytical and Diagnostic Methodologies

Derivatization for Enhanced Mass Spectrometry Analysis

In the field of analytical chemistry, mass spectrometry (MS) is a powerful tool for detecting and identifying molecules. However, some compounds, particularly those with low ionization efficiency, can be challenging to analyze directly. Chemical derivatization is a strategy used to modify an analyte to improve its detection by MS. nih.govcolostate.edu Boronic acids, including this compound, have emerged as effective derivatizing agents, especially for compounds containing vicinal diol functionalities. nih.govrudn.ru

The primary goal of this derivatization is to enhance the analyte's signal by improving its ionization efficiency. nih.gov A novel approach involves derivatization that generates a fixed positive charge on the target molecule, making it readily detectable by "soft" ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). rudn.ru

A specific application of this method is the detection of 3-chloropropane-1,2-diol (3-MCPD). The process involves a two-step chemical modification:

Boronate Ester Formation: The target diol (3-MCPD) is reacted with this compound. This forms a cyclic boronate ester. rudn.ru

Quaternization: The bromine atom on the butyl chain of the newly formed ester is then reacted with a tertiary amine, such as pyridine. This quaternization step introduces a permanent positive charge onto the derivative. rudn.ru

The resulting cationic salt is easily ionized and detected by mass spectrometry. rudn.ru This method significantly improves the signal of vicinal diol metabolites and has been successfully applied to on-tissue derivatization for MALDI-MS imaging of metabolites in maize cross-sections. nih.gov Furthermore, boronic acid derivatization has been shown to act as an ion mobility shift strategy, enhancing structural selectivity and confidence in the characterization of carbohydrates by ion mobility-mass spectrometry. rsc.org

| Analyte Type | Derivatizing Agent | Analytical Technique | Benefit of Derivatization |

| Vicinal diols (e.g., 3-MCPD) | This compound | ESI-MS, MALDI-MS | Introduces a fixed positive charge, enhancing ionization efficiency and enabling selective detection. rudn.ru |

| Vicinal diol metabolites (in tissue) | Boronic acid with a tertiary amine | MALDI-MS Imaging | Improves the signal of dozens of metabolites directly on tissue samples. nih.gov |

| Carbohydrates | General boronic acids | Ion Mobility-Mass Spectrometry | Improves structural selectivity and characterization confidence. rsc.org |

Development of Chemosensors and Molecular Recognition Systems

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of their use in molecular recognition and chemosensing. nih.govrsc.org This specific interaction allows for the design of synthetic receptors that can detect and quantify biologically important molecules, such as carbohydrates and glycoproteins, often under physiological conditions. mdpi.comrsc.org this compound can be incorporated into larger molecular frameworks to create these sophisticated sensor systems. nih.gov

The general mechanism of a boronic acid-based chemosensor involves coupling the binding event to a measurable signal, typically an optical change (colorimetric or fluorescent). Many sensors utilize a reporter molecule integrated into the sensor's structure. When the boronic acid binds to a target diol, it can induce a conformational change or alter the electronic properties of the system, leading to a change in the fluorescence or absorbance of the reporter.

Key research findings in this area include:

Dendrimer-Based Sensors: A G5 PAMAM dendrimer modified with this compound and other phenylboronic acid analogs was developed for protein delivery. nih.gov While the primary application was delivery, the underlying principle relies on molecular recognition, where the boronic acid-rich surface binds to glycoproteins on cell surfaces. nih.gov